molecular formula C23H31FO7S B15289833 Pregna-1,4-diene-3,20-dione-9-fluoro-11beta,17,21-trihydroxy-6alpha-methyl-21-methanesulfonate

Pregna-1,4-diene-3,20-dione-9-fluoro-11beta,17,21-trihydroxy-6alpha-methyl-21-methanesulfonate

Cat. No.: B15289833
M. Wt: 470.6 g/mol
InChI Key: DGISQSXPSOFZGZ-ANMQSBJQSA-N
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Description

Pregna-1,4-diene-3,20-dione-9-fluoro-11beta,17,21-trihydroxy-6alpha-methyl-21-methanesulfonate is a synthetic glucocorticoid with potent anti-inflammatory and immunosuppressive properties. It is commonly used in the treatment of various inflammatory and autoimmune conditions. This compound is known for its high efficacy and relatively low mineralocorticoid activity, making it a preferred choice in clinical settings .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pregna-1,4-diene-3,20-dione-9-fluoro-11beta,17,21-trihydroxy-6alpha-methyl-21-methanesulfonate involves multiple steps, starting from basic steroidal precursors. One common method involves the fluorination of a suitable steroidal intermediate, followed by hydroxylation and sulfonation reactions. The reaction conditions typically require controlled temperatures and the use of specific catalysts to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound often involves large-scale chemical synthesis using automated reactors. The process is optimized for efficiency and cost-effectiveness, with stringent quality control measures to ensure the final product meets pharmaceutical standards. Key steps include the purification of intermediates and the final product through crystallization and chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

Pregna-1,4-diene-3,20-dione-9-fluoro-11beta,17,21-trihydroxy-6alpha-methyl-21-methanesulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can regenerate hydroxyl groups. Substitution reactions can introduce halogen or sulfonate groups into the molecule .

Scientific Research Applications

Pregna-1,4-diene-3,20-dione-9-fluoro-11beta,17,21-trihydroxy-6alpha-methyl-21-methanesulfonate has a wide range of applications in scientific research:

Mechanism of Action

The compound exerts its effects by binding to glucocorticoid receptors in the cytoplasm, forming a receptor-ligand complex. This complex translocates to the nucleus, where it binds to glucocorticoid response elements (GREs) on DNA, modulating the transcription of target genes. This results in the suppression of pro-inflammatory cytokines and the upregulation of anti-inflammatory proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pregna-1,4-diene-3,20-dione-9-fluoro-11beta,17,21-trihydroxy-6alpha-methyl-21-methanesulfonate is unique due to its specific structural modifications, which enhance its binding affinity to glucocorticoid receptors and reduce its mineralocorticoid activity. This makes it particularly effective in treating conditions where high anti-inflammatory activity is required without significant sodium retention .

Properties

Molecular Formula

C23H31FO7S

Molecular Weight

470.6 g/mol

IUPAC Name

[2-[(6S,8S,9R,10S,11S,13S,14S,17R)-9-fluoro-11,17-dihydroxy-6,10,13-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] methanesulfonate

InChI

InChI=1S/C23H31FO7S/c1-13-9-17-15-6-8-22(28,19(27)12-31-32(4,29)30)21(15,3)11-18(26)23(17,24)20(2)7-5-14(25)10-16(13)20/h5,7,10,13,15,17-18,26,28H,6,8-9,11-12H2,1-4H3/t13-,15-,17-,18-,20-,21-,22-,23-/m0/s1

InChI Key

DGISQSXPSOFZGZ-ANMQSBJQSA-N

Isomeric SMILES

C[C@H]1C[C@H]2[C@@H]3CC[C@@]([C@]3(C[C@@H]([C@@]2([C@@]4(C1=CC(=O)C=C4)C)F)O)C)(C(=O)COS(=O)(=O)C)O

Canonical SMILES

CC1CC2C3CCC(C3(CC(C2(C4(C1=CC(=O)C=C4)C)F)O)C)(C(=O)COS(=O)(=O)C)O

Origin of Product

United States

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